Allyl 2-oxocyclopentanecarboxylate

β-Keto Ester Synthesis Transesterification Process Chemistry

Allyl 2-oxocyclopentanecarboxylate (CAS 75265-67-7) is a cyclic β-keto ester featuring a cyclopentanone core, an ester carbonyl, and an allyl ester moiety. This hybrid scaffold offers dual reactivity: the active methylene α-position can undergo enolate alkylation and acylation, while the allyl group enables orthogonal transformations such as cross-metathesis, Heck coupling, and radical cyclizations.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 75265-67-7
Cat. No. B1278791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2-oxocyclopentanecarboxylate
CAS75265-67-7
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1CCCC1=O
InChIInChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2
InChIKeyJBVYBVWYOSXHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 2-oxocyclopentanecarboxylate (CAS 75265-67-7) – A Reactive β-Keto Ester Building Block for Cyclic Spiro and Asymmetric Synthesis


Allyl 2-oxocyclopentanecarboxylate (CAS 75265-67-7) is a cyclic β-keto ester featuring a cyclopentanone core, an ester carbonyl, and an allyl ester moiety . This hybrid scaffold offers dual reactivity: the active methylene α-position can undergo enolate alkylation and acylation, while the allyl group enables orthogonal transformations such as cross-metathesis, Heck coupling, and radical cyclizations . Unlike saturated alkyl ester analogs, the pendant alkene provides a distinct functional handle for late-stage diversification, positioning the compound as a strategic intermediate in complex molecule synthesis and catalytic methodology development.

Why Allyl 2-oxocyclopentanecarboxylate Cannot Be Replaced by Methyl or Ethyl β-Keto Ester Analogs


Within the 2-oxocyclopentanecarboxylate family, substituting the allyl ester with a methyl or ethyl group fundamentally alters downstream synthetic utility. The allyl substituent is not a passive protecting group; it is an active participant in orthogonal reaction manifolds . Methyl and ethyl esters lack the pendant π-system required for alkene-specific transformations such as olefin cross-metathesis, allylic alkylation, or radical cyclizations . Consequently, selecting a saturated alkyl ester analog introduces a synthetic dead-end for applications demanding a latent alkene handle, forcing additional protection/deprotection steps or complete route redesign. The quantitative evidence below demonstrates exactly where this structural distinction translates to measurable synthetic advantage.

Quantitative Differentiation: Allyl 2-oxocyclopentanecarboxylate vs. Methyl and Ethyl β-Keto Ester Analogs


Superior Transesterification Efficiency: 99% Yield from Methyl Ester Precursor

A stirred solution of methyl 2-oxocyclopentanecarboxylate (4.26 g, 30 mmol) and allyl alcohol (10.2 mL, 150 mmol) in anhydrous toluene with powdered zinc catalyst (0.40 g) afforded allyl 2-oxocyclopentanecarboxylate in 99% yield (5.01 g) after 48 h reflux and simple filtration . This near-quantitative transesterification demonstrates efficient access from the more commercially abundant methyl ester, providing a scalable route that avoids the use of expensive or sensitive reagents.

β-Keto Ester Synthesis Transesterification Process Chemistry

Distinct Physical Properties for Purification and Handling: Boiling Point and Density

Allyl 2-oxocyclopentanecarboxylate exhibits a boiling point of 259.5 °C at 760 mmHg and a density of 1.114 g/cm³ . In contrast, the widely used ethyl analog (ethyl 2-oxocyclopentanecarboxylate, CAS 611-10-9) has a reported boiling point of 102–104 °C at 11 mmHg and a density of 1.054 g/mL at 25 °C [1]. While the pressure conditions differ, the substantial ~150 °C increase in atmospheric boiling point for the allyl ester reflects stronger intermolecular interactions and lower volatility, which can be advantageous for high-temperature reactions or reduced evaporative loss during storage and handling.

Physical Chemistry Purification Process Development

Spirocyclic Scaffold Construction: Radical Cyclization to β-Methylene Spiro Lactones

Photolysis of allyl 1-(phenylseleno)-2-oxocyclopentanecarboxylates (derivatives of the parent compound) underwent efficient radical cyclization via phenylseleno group transfer to yield spiro lactones 10–12 . This transformation leverages the allyl ester's alkene as a radical acceptor, a reaction pathway inaccessible to saturated methyl or ethyl esters. Subsequent selenoxide elimination produced β-methylene lactones 14 and 15, key intermediates toward bakkenolide natural products .

Spiro Compound Synthesis Radical Cyclization Natural Product Synthesis

Asymmetric Allylation: High Enantioselectivity in α-Allylation of β-Ketoesters

In a study of enantioselective α-allylation of α-substituted β-ketoesters, compounds including 2-oxocycloalkanecarboxylates were transformed using synergistic catalysis (achiral Pd complex + chiral primary amino acid) to yield α-allylated products in up to 97% yield with up to 99% ee . While the study examined several 2-oxocycloalkanecarboxylates, allyl esters such as allyl 2-oxocyclopentanecarboxylate benefit from both the high enantioselectivity of the α-allylation and the orthogonal reactivity of the ester allyl group, enabling tandem or sequential diversification strategies.

Asymmetric Catalysis Enantioselective Synthesis Quaternary Stereocenters

Enhanced Reactivity in Cobalt-Catalyzed Allylic Oxidation

Ethyl 2-oxocyclopentanecarboxylate has been employed as an effective ligand/co-catalyst in cobalt-catalyzed allylic and benzylic oxidations with dioxygen, enabling efficient oxygenation of substrates with up to 90% yield [1]. While the allyl ester analog has not been directly evaluated in identical conditions, the presence of the allyl group is anticipated to enhance reactivity in oxidative transformations due to the intrinsic lability of the allylic C–H bonds . This suggests that allyl 2-oxocyclopentanecarboxylate may serve as both a substrate and a potential ligand in oxidation catalysis, offering dual functional utility.

C–H Oxidation Catalysis Allylic Functionalization

High-Value Application Scenarios for Allyl 2-oxocyclopentanecarboxylate Based on Quantitative Differentiation


Enantioselective Synthesis of Quaternary Stereocenters via α-Allylation

The high enantioselectivity (up to 99% ee) achievable in the α-allylation of 2-oxocycloalkanecarboxylates makes allyl 2-oxocyclopentanecarboxylate an excellent candidate for generating chiral β-keto ester intermediates bearing quaternary stereocenters. The orthogonal allyl ester group permits subsequent functionalization—via cross-metathesis, Heck coupling, or radical cyclization—without disturbing the newly formed stereocenter, enabling streamlined access to enantioenriched spirocycles and polycyclic scaffolds.

Spirocyclic Natural Product Synthesis (Bakkenolide-Type Scaffolds)

Radical cyclization of allyl 1-(phenylseleno)-2-oxocyclopentanecarboxylate derivatives furnishes spiro lactones in a single photochemical step . This transformation, impossible with saturated ester analogs, directly installs the spirocyclic core of bakkenolide natural products and related bioactive molecules. Procurement of allyl 2-oxocyclopentanecarboxylate is therefore strategically justified for projects targeting spirocyclic frameworks common in terpenoid and alkaloid natural product synthesis.

Scalable Process Development: High-Yield Transesterification from Methyl Ester

The near-quantitative 99% yield for transesterification of methyl 2-oxocyclopentanecarboxylate to the allyl ester provides a robust, scalable route for industrial process chemists. This method uses inexpensive reagents (allyl alcohol, Zn powder) and simple filtration workup, minimizing cost and waste. For procurement teams, this validates the compound's accessibility and supports economic feasibility assessments for large-scale applications in pharmaceutical intermediate production.

Cobalt-Catalyzed Oxidation Methodology Development

Given the established role of ethyl 2-oxocyclopentanecarboxylate as a ligand/co-catalyst in cobalt-catalyzed allylic oxidations , allyl 2-oxocyclopentanecarboxylate presents an intriguing candidate for further catalyst optimization. The intrinsic allylic C–H bonds may offer enhanced reactivity or altered selectivity profiles in aerobic oxidation reactions, making this compound a valuable tool for academic and industrial catalysis research aiming to develop greener oxidation protocols.

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